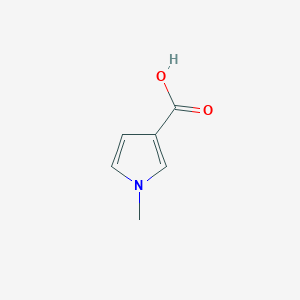

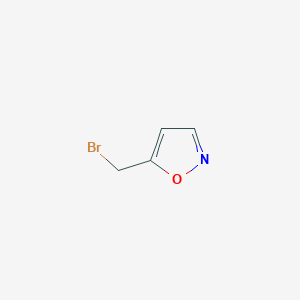

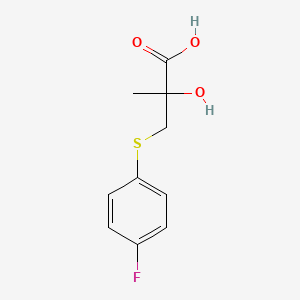

(S)-5-(吡咯烷-2-基)-1H-四唑

描述

Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of derivatives was started from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration .

Molecular Structure Analysis

The molecular structure of pyrrolidine compounds is characterized by a five-membered ring with a nitrogen atom .

Chemical Reactions Analysis

Pyrrolidine compounds are used in various chemical reactions, including photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reactions .

Physical And Chemical Properties Analysis

Pyrrolidine compounds have unique physicochemical parameters compared to their parent aromatic pyrrole and cyclopentane .

科学研究应用

化学和生物学性质

五元吡咯烷环作为“(S)-5-(吡咯烷-2-基)-1H-四唑”的一部分,是药用化学家广泛利用的含氮杂环。由于sp3杂交,其饱和支架允许有效探索药效团空间,有助于分子的立体化学,并增加三维覆盖范围,这种现象被称为“伪旋转”。这篇综述重点关注具有吡咯烷环及其衍生物为特征的目标选择性的生物活性分子,包括它们对所研究化合物构效关系 (SAR) 的影响。突出了吡咯烷环在药物设计中的多功能性,展示了其对候选药物的生物学特性的影响,这是由于不同的立体异构体和取代基的空间取向 (Petri et al., 2021)。

高能材料应用

四唑能金属配合物 (TEMC),特别是那些利用四唑衍生物如“(S)-5-(吡咯烷-2-基)-1H-四唑”的配合物,因其优异的性能和独特的结构特征而受到关注。TEMC 的合成工艺具有分离步骤少、反应条件温和、操作简便、可控性好、收率高、污染少等优点。然而,在结构和性质研究中仍然存在挑战,包括需要通过设计和选择合适的配体和金属离子对这些配合物进行系统研究 (尹川,2011)。

微波辅助合成

微波辅助合成技术已应用于包括四唑在内的氮杂环体系的制备。该方法具有化学更清洁、反应时间缩短、产率效率提高、产品质量好、安全性高等优点。综述总结了各种五元氮杂环体系的微波辅助制备,展示了该方法在杂环化合物合成中的高效性和环境友好性 (Sakhuja et al., 2012)。

四唑作为药效团

四唑因其广泛的生物学特性,如抗结核、抗癌、抗疟、抗糖尿病、抗真菌和抗炎活性,在药物化学中越来越受欢迎。作为羧酸基团的生物等排体,四唑可以取代药物中的羧基,以增强亲脂性、生物利用度并减少副作用。该综述涵盖了四唑衍生物合成的各种方法及其生物活性,强调了四唑作为药物开发中药效团的重要性 (Patowary et al., 2021)。

作用机制

未来方向

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Medicinal chemists can explore the pharmacophore space efficiently due to the sp3-hybridization of the pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

属性

IUPAC Name |

5-[(2S)-pyrrolidin-2-yl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHYQIQIENDJER-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460774 | |

| Record name | (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33878-70-5 | |

| Record name | (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-5-(2-Pyrrolidinyl)-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole an effective organocatalyst for aldol reactions?

A: (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole demonstrates superior enantioselectivity in catalyzing aldol reactions compared to other organocatalysts like (S)-proline. This enhanced selectivity likely stems from the tetrazole ring's ability to form stronger hydrogen bonds with substrates, influencing the transition state and favoring the formation of one enantiomer over the other. [] For instance, (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole successfully catalyzed the reaction between acetone and various aldehydes with high enantioselectivity. []

Q2: Is there a specific reaction where (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole displays particularly high efficiency?

A: Research highlights the efficacy of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole in the asymmetric direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones. [] This reaction, carried out in dichloroethane at 40°C, yields (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanones with high enantiomeric excess (up to 90% ee). [] This demonstrates the catalyst's potential for synthesizing chiral trifluoromethylated compounds, valuable building blocks in medicinal chemistry.

Q3: What are the practical implications of using (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole as a catalyst in organic synthesis?

A3: The use of (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole as an organocatalyst offers several practical advantages:

- High enantioselectivity: It facilitates the synthesis of chiral molecules with high enantiomeric purity, crucial in pharmaceutical and agrochemical industries. [, ]

- Mild reaction conditions: The catalyst operates effectively under relatively mild conditions, reducing the need for harsh reagents or high temperatures. []

Q4: Are there established synthetic routes for (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole?

A: Yes, efficient synthetic pathways for (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole have been developed. One approach utilizes readily available Cbz-L-proline as a starting material. The synthesis involves a series of steps including amide formation, dehydration, cyclization, and deprotection to yield the desired product. [, ] The final product can be purified via recrystallization and its structure confirmed using spectroscopic techniques like 1H NMR and 13C NMR. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)

![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)